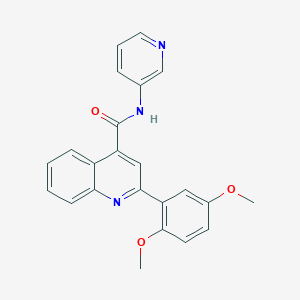![molecular formula C21H31NO3 B4276823 6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4276823.png)
6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Übersicht
Beschreibung
6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a compound that features a unique structure combining an adamantane moiety with a cyclohexene ring. Adamantane derivatives are known for their rigid and stress-free structures, which contribute to their stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaftalene to ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and oxidative dehydrogenation in the presence of iodine or other oxidants have been explored .
Analyse Chemischer Reaktionen
Types of Reactions
6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as iodine or other oxidants.
Reduction: Catalytic hydrogenation is a common method.
Substitution: Reactions may involve halogenated derivatives and nucleophiles.
Major Products
The major products formed from these reactions include various functional adamantane derivatives, which can be further utilized in the synthesis of bioactive compounds, pharmaceuticals, and high-energy fuels .
Wissenschaftliche Forschungsanwendungen
6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety contributes to its stability and reactivity, allowing it to participate in various chemical transformations . The compound’s unique structure enables it to interact with biological targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The simplest diamondoid, known for its rigid and stress-free structure.
1,3-Dehydroadamantane: A compound readily obtainable from 1,3-disubstituted haloadamantanes.
4-(2-Adamantylidene)naphthalene-1(4H)-one: A derivative produced through reduction reactions.
Uniqueness
6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid stands out due to its combination of an adamantane moiety with a cyclohexene ring, providing unique structural and chemical properties that are not found in simpler adamantane derivatives .
Eigenschaften
IUPAC Name |
6-[1-(1-adamantyl)propylcarbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-18(21-10-13-7-14(11-21)9-15(8-13)12-21)22-19(23)16-5-3-4-6-17(16)20(24)25/h3-4,13-18H,2,5-12H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYNLRAQBQZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CC=CCC4C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4276741.png)
![2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4276743.png)
![4-{[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-4-oxobutanoic acid](/img/structure/B4276752.png)
![N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZAMIDE](/img/structure/B4276758.png)
![N-butyl-N'-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B4276759.png)
![2-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthamide](/img/structure/B4276768.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B4276773.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE](/img/structure/B4276784.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide](/img/structure/B4276789.png)
![N'-(3-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B4276791.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4276801.png)
![3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4276825.png)
![2-chloro-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B4276826.png)

